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Clinical Trial Program Design

The fenebrutinib Phase III clinical development program for RMS consists of two pivotal, similarly-

designed trials: FENhance 1 (NCT04586010) and FENhance 2 (NCT04586023) [1] [2]. The design of

these studies is summarized in the table below.

Trial Feature FENhance 1 & 2 (RMS) Design

Clinical Phase Phase III [1]

Study Design Multicenter, randomized, double-blind, double-dummy, parallel-group [1] [2]

Patient
Population

Adult patients (18-55 years) with Relapsing Multiple Sclerosis (RMS). EDSS score

≤ 5.5. Required relapse activity or presence of active brain lesions [3].

Sample Size ~1,497 patients across both studies [1] [2]

Randomization 1:1 to fenebrutinib or active comparator [1]

| Intervention Groups | - Experimental: Oral fenebrutinib twice a day + placebo matched to teriflunomide

once a day [1] [3].
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Active Comparator: Oral teriflunomide once a day + placebo matched to fenebrutinib twice a day

[1] [3]. | | Treatment Duration | At least 96 weeks (double-blind period) [1] | | Primary Endpoint |
Annualized Relapse Rate (ARR) over the treatment period [1] [2] | | Key Secondary Endpoints |

Time to onset of:
Composite 24-week confirmed disability progression (cCDP24)

12-week confirmed disability progression (CDP12)
24-week confirmed disability progression (CDP24) [1] | | Follow-up/Extension | Optional Open-Label

Extension (OLE) where all patients receive fenebrutinib [1] [3] |

Mechanistic Rationale & Experimental Models

Fenebrutinib is an investigational oral, reversible, and non-covalent inhibitor of Bruton’s tyrosine kinase

(BTK) [1] [4]. Its design as a non-covalent inhibitor contributes to high potency and selectivity, and its

pharmacokinetic profile allows it to cross the blood-brain barrier (BBB) [1] [4]. This dual ability to target

peripheral inflammation and compartmentalized inflammation within the central nervous system (CNS) is a

key differentiator.

The following diagram illustrates the dual mechanism of action of fenebrutinib, targeting both peripheral B

cells and CNS-resident microglia.
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Recent preclinical studies have characterized the pharmacological effects of fenebrutinib in human

microglia and complex human brain cell systems, including brain tricultures and immunocompetent human

brain organoids (IMHBOs) [4]. The experimental workflow for these key mechanistic studies is outlined

below.
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Model 1: Brain Triculture
Model 2: Immunocompetent Human

Brain Organoids (IMHBOs)

Apply Stimulus

Functional & Molecular Assays

Human iPSC-Derived Cells

Coat plates with
polyglycerol amine & laminin Neural Stem Cell (NSC) Culture

Seed iAstrocytes &
iNGN2-induced neurons

Plate iMicroglia

Mature culture
(15 days)

Apply Treatment:
Fenebrutinib or Vehicle

Generate IMHBOs

FcγR Activation

Cytokine/Chemokine
Release (ELISA)

Microglial Morphology &
Clustering (Imaging)

Neurite Damage Analysis
(High-content imaging)

Gene Expression
(RNA-seq)

Key Finding: Fenebrutinib blocks
deleterious FcγR-mediated effects

in human microglia
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Efficacy and Safety Data Summary

The following table consolidates the key efficacy and safety findings from the fenebrutinib clinical trials in

RMS and the related PPMS trial, which provides context for its effect on progression.

Parameter
FENhance 2 (RMS)
Results

FENtrepid (PPMS) Results
Phase II
FENopta OLE
(RMS) Results

Primary
Endpoint

Significantly reduced ARR
vs. teriflunomide (at least

96 weeks) [1] [2]

Non-inferior to ocrelizumab in
delaying cCDP12 (at least 120

weeks); numerical benefit as early as
week 24 [1] [2]

N/A (Open-Label
Extension)

| Key Efficacy Metrics | N/A (Full data pending) | N/A (Full data pending) | - ARR: 0.04 [5]

Relapse-free patients: 96% at week 48 [5]
NEDA-3: 89.6% [5] | | MRI Outcomes | N/A (Full data pending) | N/A (Full data pending) | - T1 Gd+
lesion-free: 99% [5]
New/enlarging T2 lesion rate: 0.13-0.16 [5] | | Disability Impact | Key secondary endpoint

(cCDP24, CDP12/24) [1] | Primary outcome met (delay in disability progression) [1] | Mean EDSS
change: 0.0 from baseline to week 48 [5] | | Safety Profile | Liver safety consistent with previous

studies; no new major concerns [1] [6] | Liver safety consistent with previous studies [1] | Favorable;
one serious AE (UTI/nephrolithiasis); one ALT elevation that resolved after treatment stop [5] |

Conclusion and Development Status

The Phase III results for fenebrutinib demonstrate its potential to become a first-in-class, high-efficacy

oral treatment for both relapsing and primary progressive forms of MS [1] [2]. Its unique, reversible,

non-covalent BTK inhibition and demonstrated ability to penetrate the CNS address key unmet needs by

targeting both acute relapses and chronic disability progression.
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The second RMS trial, FENhance 1, is expected to read out in the first half of 2026. Following this,

Roche plans to consolidate data from the entire program for submission to global regulatory authorities [1]

[7] [6]. If approved, fenebrutinib could significantly reshape the MS treatment landscape.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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